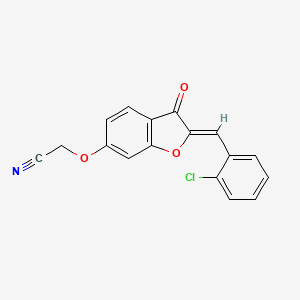![molecular formula C11H16N2O B2521381 N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide CAS No. 2139471-48-8](/img/structure/B2521381.png)
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a spirocyclic amide that has been synthesized using different methods. The purpose of 4]heptane-7-carboxamide.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. It may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the growth of human colon cancer cells. Additionally, this compound has been found to exhibit low toxicity in normal cells. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been found to exhibit low toxicity in normal cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may make it difficult to use in certain experimental conditions.
Orientations Futures
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has shown promising results in various scientific research applications. Some of the future directions for research on this compound include:
1. Further studies to determine the exact mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound in the treatment of other types of cancer.
4. Development of spirocyclic compounds using N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide as a starting material.
5. Investigation of the potential use of this compound in other areas of medicinal chemistry.
Conclusion:
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is a compound that has shown promising results in various scientific research applications. This compound has been synthesized using different methods and has been found to exhibit potent antitumor activity against various cancer cell lines. Further studies are needed to determine the exact mechanism of action of this compound and its potential use in other areas of medicinal chemistry.
Méthodes De Synthèse
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been synthesized using different methods. One of the most common methods used for the synthesis of this compound is the reaction between 2,3-dihydrofuran and N-cyanomethyl-N-methyl-2-bromoacetamide. The reaction is carried out in the presence of a base and a palladium catalyst. Another method involves the reaction between 2,3-dihydrofuran and N-cyanomethyl-N-methyl-2-chloroacetamide in the presence of a base and a copper catalyst.
Applications De Recherche Scientifique
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the growth of human colon cancer cells. Additionally, this compound has been used in the synthesis of various spirocyclic compounds that have potential use in drug discovery.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(8-7-12)10(14)9-3-2-4-11(9)5-6-11/h9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMVZVTXGXTCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCCC12CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)
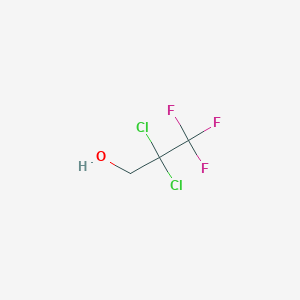
![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)
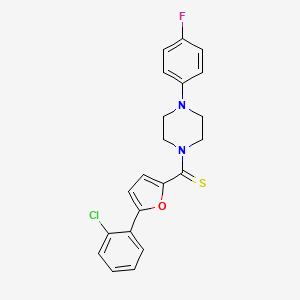
![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)
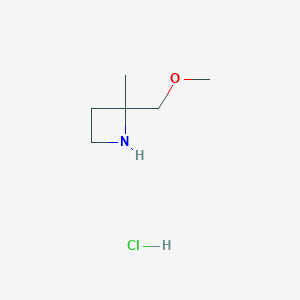
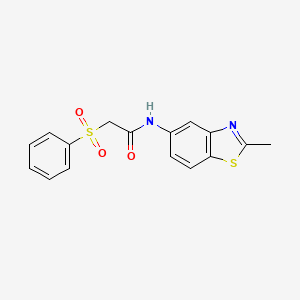
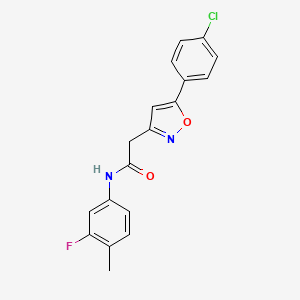
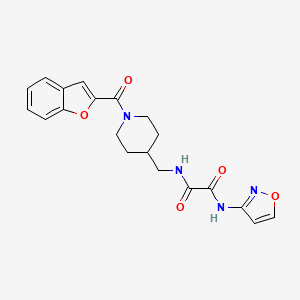
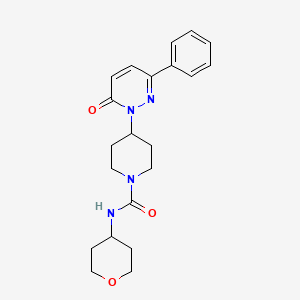
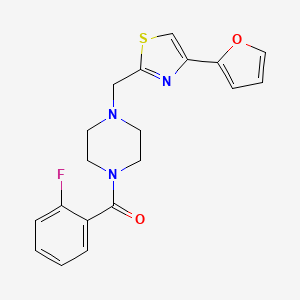
![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)
